molecular formula C28H43N B165875 Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine CAS No. 15721-78-5

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Cat. No.: B165875
CAS No.: 15721-78-5
M. Wt: 393.6 g/mol
InChI Key: GQBHYWDCHSZDQU-UHFFFAOYSA-N
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Description

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is an organic compound with the chemical formula C28H43N 4,4’-di-tert-octyldiphenylamine . This compound is primarily used as a rubber antioxidant and polymer stabilizer, effectively delaying the aging and deterioration of rubber products .

Preparation Methods

The synthesis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine typically involves the condensation reaction between tert-octylphenol and diphenylamine in the presence of a catalyst. Common catalysts used include zinc chloride and the reaction is often carried out in solvents like carbon disulfide or diethyl carbonate . The reaction conditions usually involve heating the mixture to facilitate the condensation process.

Chemical Reactions Analysis

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antioxidant Properties

One of the primary applications of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is as an antioxidant in polymer formulations. It is effective in preventing oxidative degradation of polymers by scavenging free radicals. This property is particularly valuable in industries where materials are exposed to heat and light.

Case Study : Research has shown that incorporating this compound into polyolefins enhances thermal stability and prolongs service life by reducing oxidative stress during processing and end-use applications .

Additive in Lubricants

The compound is used as an additive in lubricants to improve their performance under extreme conditions. Its ability to form protective films on metal surfaces reduces wear and tear while enhancing the lubricant's resistance to oxidation.

Case Study : A study indicated that lubricants containing this compound exhibited lower friction coefficients and improved load-carrying capacities compared to standard formulations .

Material Science

In material science, this compound serves as a stabilizer for various resin systems. Its incorporation helps improve the mechanical properties and thermal resistance of composite materials.

Table 1: Comparison of Mechanical Properties

PropertyControl ResinResin with this compound
Tensile Strength (MPa)5065
Elongation at Break (%)510
Thermal Stability (°C)200230

The data indicates significant improvements in both tensile strength and thermal stability when the compound is used as an additive .

Synthesis of Advanced Materials

The compound plays a role in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs). Its electronic properties make it a suitable candidate for use in charge transport layers.

Case Study : In OLED research, this compound has been utilized to enhance charge mobility and device efficiency. Devices incorporating this compound demonstrated improved luminance and operational stability .

Safety and Regulatory Information

While this compound is generally regarded as safe for use in industrial applications, it is essential to adhere to safety guidelines during handling. The European Chemicals Agency (ECHA) classifies it as not meeting GHS hazard criteria for the majority of reports . However, appropriate safety measures should always be implemented.

Comparison with Similar Compounds

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is unique due to its high stability and effectiveness as an antioxidant. Similar compounds include:

  • 4,4’-di-tert-butyl-diphenylamine
  • 4,4’-di-tert-amyl-diphenylamine
  • 4,4’-di-tert-hexyl-diphenylamine

These compounds share similar structures but differ in the alkyl groups attached to the phenyl rings, which can influence their stability and reactivity .

Biological Activity

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

The compound's IUPAC name is Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine, and it features two 4-(2,4,4-trimethylpentan-2-yl)phenyl groups linked by an amine. The unique structure contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The compound's mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
A study involving human lung cancer cells (A549) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis.

3. Antioxidant Activity

The compound has been investigated for its antioxidant properties. In vitro assays indicate that it effectively scavenges free radicals and reduces oxidative stress markers.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (µM)
DPPH Radical Scavenging12
ABTS Radical Scavenging10
FRAP Assay15

The biological activity of this compound is attributed to its ability to interact with cellular targets. It may inhibit specific enzymes involved in metabolic pathways or disrupt cellular membranes. For instance, the compound has shown potential in inhibiting key enzymes linked to cancer metabolism.

Properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBHYWDCHSZDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029310
Record name N,N-Bis(4-tert-octylphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, NKRA; Pellets or Large Crystals
Record name Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

15721-78-5
Record name 4,4′-Di-tert-octyldiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15721-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(4-tert-octylphenyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.182
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Record name 4,4'-BIS(1,1,3,3-TETRAMETHYLBUTYL)DIPHENYLAMINE
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Q & A

Q1: What is the molecular structure of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine and are there any notable structural features?

A1: this compound consists of a central nitrogen atom bonded to two phenyl rings. Each phenyl ring is substituted at the para position with a 2,4,4-trimethylpentan-2-yl group. A notable structural feature is the significant twist between the two aromatic rings with a dihedral angle of 41.15° []. Additionally, the 2,4,4-trimethylpentan-2-yl side chains exhibit extensive disorder in the crystal structure [].

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